molecular formula C14H17F2NO3 B2537365 叔丁基-3-(2,3-二氟苯基)-3-羟基氮杂环丁烷-1-羧酸酯 CAS No. 1227617-37-9

叔丁基-3-(2,3-二氟苯基)-3-羟基氮杂环丁烷-1-羧酸酯

货号 B2537365
CAS 编号: 1227617-37-9
分子量: 285.291
InChI 键: QJWAZOPJXJOAHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate” is likely an organic compound containing a tert-butyl group, a difluorophenyl group, a hydroxyazetidine group, and a carboxylate group . The exact properties of this compound would depend on the specific arrangement of these groups.


Molecular Structure Analysis

The molecular structure of this compound would include a tert-butyl group (a carbon atom bonded to three methyl groups and one other atom), a 2,3-difluorophenyl group (a phenyl ring with fluorine atoms at the 2 and 3 positions), a 3-hydroxyazetidine group (a four-membered nitrogen-containing ring with a hydroxyl group at the 3 position), and a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to an oxygen in an OH group) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the difluorophenyl group, and the carboxylate group. The azetidine ring could potentially undergo ring-opening reactions, while the difluorophenyl group could participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and hydroxyl groups could increase its solubility in polar solvents .

科学研究应用

合成和表征

氮杂环丁烷药物中间体的合成:该研究探索了两种合成 1-(叔丁基)-3-氨基氮杂环丁烷的方法,使用 1-(叔丁基)-3-羟基氮杂环丁烷作为原料。第一种方法涉及叠氮化钠,成功率为 70%。第二种更安全的方法使用邻苯二甲酰亚胺钾,产率达到 63%,突显了安全和可操作的合成工艺在药物研究中的重要性 (Yang, 2010)

叔丁基-4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成和表征:本研究重点关注特定化合物的合成和表征,详细说明其晶体结构和分子相互作用。虽然该化合物显示出中等生物活性,但该研究提供了对其结构和化学性质的基础理解 (Sanjeevarayappa 等,2015)

1-Boc-3-氟氮杂环丁烷-3-羧酸的合成:本研究引入了一种新的环状氟化 β-氨基酸,展示了其合成的成功途径。这突显了为潜在药物用途创造新分子结构的持续创新 (Van Hende 等,2009)

分子和结构分析

谷氨酸和谷氨酰胺肽的合成:该研究涉及合成三氟甲基-β-氨基醇,并将其转化为对 SARS-CoV 3CL 蛋白酶具有抑制活性的肽。这展示了分子合成在应对传染病等全球健康挑战中的应用 (Sydnes 等,2006)

改进的受保护 3-卤代氮杂环丁烷合成:该研究提出了一种克级规模的受保护 3-卤代氮杂环丁烷合成,这是药物化学中的关键构建模块。合成途径强调了效率和多功能性,展示了优化化学工艺对药物开发的重要性 (Ji 等,2018)

作用机制

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

未来方向

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential uses in fields such as pharmaceuticals, materials science, or chemical synthesis .

属性

IUPAC Name

tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-5-4-6-10(15)11(9)16/h4-6,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAZOPJXJOAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-1,2-difluorobenzene (2.3 g, 11.8 mmol) in dry diethylether (20 ml) at −78° C., under nitrogen was added n-butyllithium (2.5 M in hexane, 4.7 ml, 11.8 mmol) dropwise. The mixture was stirred for 1 h after which a solution of 1-Boc-3-azetidinone (2.0 g, 11.7 mmol) in dry diethyl ether (20 mL) was added dropwise. The resulting mixture was stirred at −78° C. for 15 min and then brought to ambient temperature and stirred for 2 h. Aqueous ammonium chloride (50 mL, 50%) and diethylether was added, the organic phase was collected and the aqueous phase was extracted with ethyl acetate (2×50 ml). The combined organic phase was dried (Na2SO4), filtered and evaporated to dryness. The crude product was purified by flash column chromatography on silica gel (ethylacetate/isooctane 1:4 to 1:1) to give the title compound (1.9 g). MS m/z (rel. intensity, 70 eV) 285 (M+, 1), 156 (55), 141 (69), 127 (bp), 57 (88).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。